molecular formula C8H11NO4 B2881910 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid CAS No. 1507487-02-6

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid

Cat. No.: B2881910
CAS No.: 1507487-02-6
M. Wt: 185.179
InChI Key: HKLUUCPPHRXGEY-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid is a chiral pyrrolidine-2,5-dione derivative that serves as a versatile building block in medicinal chemistry, particularly in the search for new central nervous system (CNS)-active therapeutics. This compound is of significant interest in preclinical neuroscience research focused on epilepsy and neuropathic pain. Structurally related pyrrolidine-2,5-diones (succinimides) have been extensively investigated as hybrid frameworks that merge pharmacophores from multiple antiepileptic drugs, resulting in compounds with a broader spectrum of activity and efficacy in animal models of seizures, including the maximal electroshock (MES) and psychomotor 6 Hz tests, which are standard models for identifying potential treatments for tonic-clonic and therapy-resistant limbic seizures . Furthermore, research on close analogs has demonstrated that molecules derived from this core structure can exhibit potent antinociceptive activity in models of tonic and neuropathic pain, such as the formalin test and oxaliplatin-induced neuropathy, suggesting a potential dual therapeutic application for seizure and pain disorders . The mechanism of action for bioactive compounds within this chemical class is associated with the modulation of voltage-gated ion channels; specific hybrid molecules have been shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels, a target relevant to neuronal hyperexcitability underlying both epilepsy and chronic pain . By providing this high-quality intermediate, we enable researchers to efficiently synthesize and explore novel compounds for developing potential anticonvulsant and analgesic agents with improved efficacy and safety profiles.

Properties

IUPAC Name

2-(3,4-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-4-5(2)8(13)9(7(4)12)3-6(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLUUCPPHRXGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)N(C1=O)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid typically involves the reaction of maleimide with dimethylamine in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out at room temperature, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization from ethanol are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxo derivatives, reduced forms, and substituted esters or amides .

Scientific Research Applications

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to altered biochemical pathways. Additionally, it may interact with receptors to modulate cellular responses .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table highlights key structural analogs and their substitution patterns:

Compound Name Substituents on Pyrrolidine Core Molecular Formula CAS Number Key Features
2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid 3,4-dimethyl C₈H₁₁NO₄ Not publicly listed Discontinued; dimethyl groups enhance steric bulk
2-(3,3-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid 3,3-dimethyl C₈H₁₁NO₄ CID 65298366 Predicted collision cross-section: 139.2 Ų (M+H)+
2-(2,5-Dioxopyrrolidin-1-yl)acetic acid No substituents C₆H₇NO₄ 5626-41-5 Simpler analog; skin/eye irritant
2-(3-(3-Methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid 3-(3-methylthiophen-2-yl) C₁₁H₁₁NO₄S Not listed Anticonvulsant activity
2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid Conjugated dihydro-pyrrole C₆H₅NO₄ 80307-12-6 Lower structural similarity (0.59)

Key Observations :

  • Biological Activity : Substitutions such as thiophene (e.g., 3-methylthiophen-2-yl) enhance anticonvulsant properties, while dimethyl groups may alter metabolic stability or receptor binding.

Physicochemical Properties

Predicted data for 2-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid:

  • Collision Cross-Section (CCS) : 139.2 Ų (M+H)+ vs. 137.0 Ų (M-H)-.
  • Molecular Weight : 185.07 g/mol, heavier than simpler analogs (e.g., 157.12 g/mol for unsubstituted derivative).

Commercial and Research Status

  • Discontinuation : The target compound is marked as discontinued by suppliers, possibly due to synthesis challenges or inferior efficacy compared to bioactive analogs (e.g., thiophene derivatives).
  • Research Gaps: Limited literature exists on its biological activity, contrasting with well-studied anticonvulsant derivatives.

Biological Activity

2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid, also known by its CAS number 2260917-96-0, is a compound with potential biological activity that has garnered interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications.

The molecular formula of this compound is C8H11NO4C_8H_{11}NO_4, with a molecular weight of 185.18 g/mol. The compound features a pyrrolidine ring structure which is significant for its biological activity.

PropertyValue
Molecular FormulaC₈H₁₁NO₄
Molecular Weight185.18 g/mol
CAS Number2260917-96-0
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological pathways. Preliminary studies suggest that it may act as an inhibitor in certain enzymatic processes. For instance, it has been evaluated in the context of human carbonic anhydrase II (hCAII), a metalloenzyme involved in critical physiological processes such as respiration and acid-base balance.

In a study involving HEK293 cells, the compound demonstrated potential as a degrader of hCAII, with significant degradation observed at concentrations as low as 50 nM. The dose-dependent response indicated that the compound could effectively reduce hCAII levels in cellular models, suggesting its utility in conditions where modulation of this enzyme is beneficial .

Antiproliferative Activity

Research has shown that derivatives of compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For example, compounds with structural similarities have been tested against breast cancer cell lines (MDA-MB-436) using MTT assays. The results indicated that certain derivatives displayed IC50 values significantly lower than those of established drugs like Olaparib, highlighting their potential as anticancer agents .

Study on PARP Inhibition

In a recent study focusing on quinoxaline-based derivatives as PARP inhibitors, compounds structurally related to this compound were evaluated for their inhibitory activity against PARP enzymes. The study found that modifications to the molecular structure could enhance inhibitory potency significantly. The most potent derivatives exhibited IC50 values in the low nanomolar range (e.g., 2.31 nM), suggesting that similar modifications could be explored for enhancing the activity of our compound .

Evaluation of Antiseizure Activity

Another relevant study investigated the antiseizure properties of related compounds. The findings indicated that specific structural features contribute to enhanced bioavailability and efficacy in vivo. Such insights are crucial for developing therapeutic agents targeting neurological disorders where modulation of neurotransmitter transporters is necessary .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation of 2-(3,4-Dimethyl-2,5-dioxopyrrolidin-1-yl)acetic acid?

  • Methodological Answer: Use a combination of X-ray crystallography for precise three-dimensional conformation analysis and computational modeling (e.g., density functional theory, DFT) to predict electronic properties and stability. Cross-validate with spectroscopic techniques (NMR, IR) to confirm functional groups and substituent positions .

Q. How can researchers ensure compound purity during synthesis?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Optimize recrystallization protocols using solvent systems like ethanol/water mixtures, guided by solubility data. Monitor reaction progress via thin-layer chromatography (TLC) to minimize byproducts .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer: Use fume hoods to avoid inhalation of dust or vapors. Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. In case of eye exposure, rinse immediately with water for 15 minutes and seek medical attention. Store in airtight containers in well-ventilated areas .

Advanced Research Questions

Q. How can molecular docking simulations enhance understanding of this compound’s bioactivity?

  • Methodological Answer: Perform molecular docking (e.g., using AutoDock Vina) to predict binding affinities with target proteins (e.g., enzymes or receptors). Validate results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interaction thermodynamics. Computational models should incorporate solvent effects and flexible ligand docking for accuracy .

Q. What strategies resolve contradictions between experimental and computational data in structural studies?

  • Methodological Answer: Apply multivariate factorial design to systematically test variables (e.g., solvent polarity, temperature) affecting spectroscopic outcomes. Cross-check computational predictions (DFT-optimized geometries) with experimental crystallographic data. Use statistical tools like principal component analysis (PCA) to identify outlier datasets .

Q. How can reaction conditions be optimized for derivatizing this compound into bioactive analogs?

  • Methodological Answer: Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures. For example, test palladium-based catalysts in polar aprotic solvents (e.g., DMF) under inert atmospheres. Monitor reaction kinetics via in-situ FTIR or NMR to identify optimal time points for quenching .

Q. What advanced separation techniques improve isolation of stereoisomers or regioisomers?

  • Methodological Answer: Employ chiral chromatography (e.g., Chiralpak columns) with hexane/isopropanol mobile phases for enantiomer separation. For regioisomers, use high-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry to distinguish structurally similar species .

Data-Driven Research Considerations

Q. How do researchers validate computational predictions of this compound’s reactivity?

  • Methodological Answer: Compare DFT-calculated reaction pathways (activation energies, intermediates) with experimental kinetic data (e.g., Arrhenius plots). Use isotopic labeling (e.g., deuterium substitution) to trace reaction mechanisms and validate transition states predicted computationally .

Q. What methodologies address discrepancies in biological assay results across studies?

  • Methodological Answer: Standardize assay protocols (e.g., cell lines, incubation times) and include positive/negative controls. Use meta-analysis to aggregate data from multiple studies, adjusting for variables like solvent effects (DMSO concentration) or assay sensitivity .

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